molecular formula C6H2Cl5N B041903 Pentachloroaniline CAS No. 527-20-8

Pentachloroaniline

Cat. No.: B041903
CAS No.: 527-20-8
M. Wt: 265.3 g/mol
InChI Key: KHCZSJXTDDHLGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Calcipotriene is synthesized through a multi-step process starting from readily available precursors. The synthesis involves the formation of a secosteroid backbone, which is characteristic of vitamin D derivatives . The key steps include:

    Formation of the secosteroid backbone: This involves the cleavage of the B-ring of the steroid nucleus.

    Hydroxylation: Introduction of hydroxyl groups at specific positions to mimic the structure of calcitriol.

    Side chain modification: Addition of a side chain to enhance the biological activity of the compound.

Industrial Production Methods

In industrial settings, calcipotriene is produced using solid lipid nanoparticles (SLNs) to enhance its stability and efficacy . The preparation involves:

Chemical Reactions Analysis

Types of Reactions

Calcipotriene undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Used for hydroxylation reactions.

    Reducing agents: Employed in reduction reactions to modify the structure.

    Catalysts: Often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and modified secosteroid structures, which enhance the biological activity of calcipotriene .

Scientific Research Applications

Calcipotriene has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Calcipotriene

Calcipotriene is unique in its ability to selectively modulate the vitamin D receptor with minimal effects on calcium metabolism . This makes it a safer option for long-term use in treating psoriasis compared to other vitamin D analogs.

Properties

IUPAC Name

2,3,4,5,6-pentachloroaniline
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InChI

InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KHCZSJXTDDHLGJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N
Source PubChem
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Molecular Formula

C6H2Cl5N
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DSSTOX Substance ID

DTXSID4037584
Record name Pentachloroaniline
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Molecular Weight

265.3 g/mol
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Physical Description

Solid; [HSDB] Crystalline solid; [MSDSonline]
Record name Pentachloroaniline
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Solubility

SOL IN ALCOHOL, ETHER, PETROLEUM ETHER
Record name PENTACHLOROANILINE
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Vapor Pressure

0.0000035 [mmHg]
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Color/Form

NEEDLES FROM ALCOHOL

CAS No.

527-20-8
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Melting Point

235 °C
Record name PENTACHLOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How persistent is Pentachloroaniline in the soil environment?

A1: this compound (PCA) is a highly persistent compound in soil. Studies show it can remain in the soil for extended periods, even after the application of its parent compound, Pentachloronitrobenzene (PCNB), has been discontinued. [, , ]

Q2: What are the main degradation pathways of this compound in soil?

A2: While PCA is persistent, it can degrade in soil primarily through two mechanisms: volatilization and biodegradation. Interestingly, biodegradation tends to be more efficient under anaerobic conditions. []

Q3: Can this compound be taken up by plants grown in contaminated soil?

A3: Yes, research indicates that PCA can be absorbed by crops from contaminated soils, particularly accumulating in the surface tissues of roots in direct contact with the soil. []

Q4: What strategies can be employed to reduce this compound uptake by crops?

A4: Amending contaminated soil with activated charcoal has shown promise in reducing PCA uptake by cucumbers. This method increases the soil's capacity to bind PCA, thereby decreasing its bioavailability to plants. []

Q5: What analytical methods are commonly used to detect and quantify this compound in environmental samples?

A7: Gas chromatography coupled with electron capture detection (GC-ECD) is a widely used technique for analyzing PCA residues in soil and plant samples. This method offers high sensitivity and selectivity for detecting trace amounts of PCA. [, , , , ]

Q6: Are there alternative techniques for analyzing this compound in complex matrices?

A8: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Mass Fragmentography have also been employed for the identification and quantification of PCA and its related compounds in environmental matrices. These methods provide more detailed structural information, enabling the identification of specific isomers and metabolites. [, , ]

Q7: How can the bioavailability of this compound in aqueous environments be assessed?

A9: Kinetic solid-phase extraction using C-18 Empore disks has been successfully utilized to estimate the freely dissolved concentration of PCA in water, which directly correlates with its bioavailability. This technique is valuable for understanding the impact of factors like dissolved organic matter on PCA's bioavailability. [, ]

Q8: How is this compound metabolized in biological systems?

A10: Research suggests that PCA can be metabolized by various microorganisms. One identified pathway involves the conversion of PCA to Pentachlorothioanisole (PCTA). [] Further studies in rats identified various metabolites, including methylthio derivatives and products of dechlorination and oxidation. []

Q9: Does the presence of nitrate affect the microbial transformation of this compound?

A11: Yes, studies have shown that high nitrate concentrations can significantly impact the microbial dechlorination of PCA. Nitrate reduction can lead to the accumulation of toxic intermediates like nitric oxide and nitrous oxide, hindering the complete degradation of PCA. []

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C6Cl5N, and its molecular weight is 265.35 g/mol.

Q11: What spectroscopic techniques are useful for characterizing this compound?

A13: Raman and infrared spectroscopy have been employed to analyze the vibrational modes and structural characteristics of PCA. []

Q12: Have any computational chemistry studies been conducted on this compound?

A15: Yes, theoretical investigations have explored the sequential reductive dechlorination pathways of PCA using thermodynamic calculations and electronic property analysis. These studies aimed to predict the distribution of dechlorination products and understand the factors governing the dechlorination process. []

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